(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C4H4O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but often include key metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4S)-2-oxo-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2-oxo-1,3-dioxolane-4-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an aldehyde.
1,3-dioxolane-4-carbaldehyde: A similar compound lacking the chiral center.
Uniqueness
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments.
Properties
CAS No. |
30384-18-0 |
---|---|
Molecular Formula |
C4H4O4 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C4H4O4/c5-1-3-2-7-4(6)8-3/h1,3H,2H2/t3-/m0/s1 |
InChI Key |
SOVQCEZPQOHERO-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)C=O |
Canonical SMILES |
C1C(OC(=O)O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.